molecular formula C6H10O2 B2544001 2-methyloxolane-2-carbaldehyde CAS No. 80275-32-7

2-methyloxolane-2-carbaldehyde

Cat. No.: B2544001
CAS No.: 80275-32-7
M. Wt: 114.144
InChI Key: IFMQZSUJRUBHBK-UHFFFAOYSA-N
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Description

2-Methyloxolane-2-carbaldehyde is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as an intermediate in organic synthesis and its potential use in green chemistry as a bio-based solvent.

Scientific Research Applications

2-Methyloxolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the preparation of biologically active compounds.

    Industry: It is used as a solvent and in the production of polymers and resins.

Safety and Hazards

2-Methyltetrahydrofuran is highly flammable and poses several hazards including skin irritation and serious eye damage . It is harmful if swallowed and may be harmful in contact with skin . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Biomass conversion to platform chemicals, value-added chemicals, or fuels is important because it provides a sustainable or carbon-neutral alternative to fossil fuel feedstocks . Current research is more aligned with the employment of functionalized metal catalysts, which are preferred owing to their stability, recyclability, and easy separability . 2-Methyltetrahydrofuran (MTHF) is a vital sugar-derived platform chemical that is used as a green solvent, fuel additive, or as the starting material for synthesizing downstream chemicals such as dienes, pentane, and 2-pentanone .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyloxolane-2-carbaldehyde can be synthesized through several methods. One common route involves the oxidation of 2-methyloxolane using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic oxidation of 2-methyloxolane. This process often involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-methyloxolane-2-carbaldehyde depends on the specific reaction it is involved in. Generally, it acts as an electrophile in many reactions, where it can be attacked by nucleophiles. The molecular targets and pathways involved vary depending on the reaction conditions and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: Similar in structure but lacks the aldehyde functional group.

    2-Methyloxolane: Similar backbone but without the aldehyde group.

Uniqueness

2-Methyloxolane-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This functional group makes it a valuable intermediate in organic synthesis and enhances its reactivity in various chemical processes.

Properties

IUPAC Name

2-methyloxolane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(5-7)3-2-4-8-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMQZSUJRUBHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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